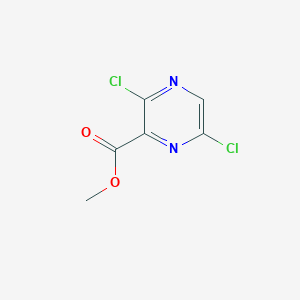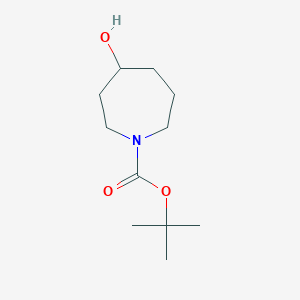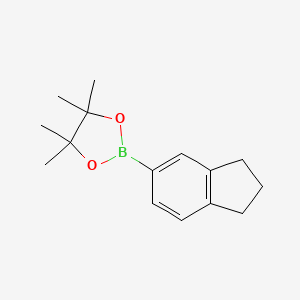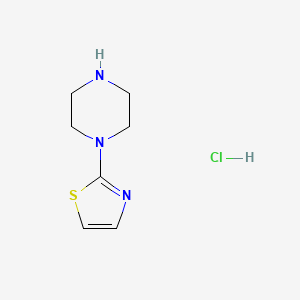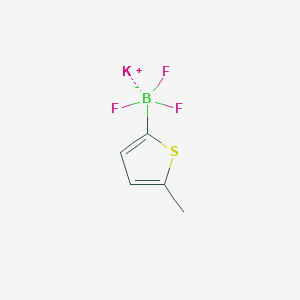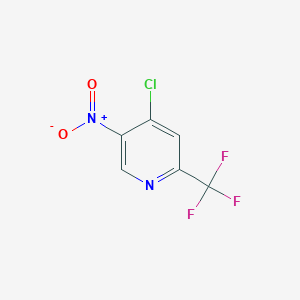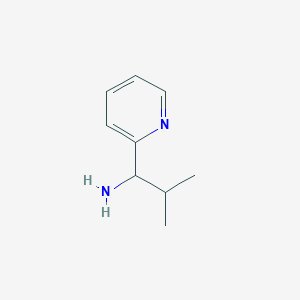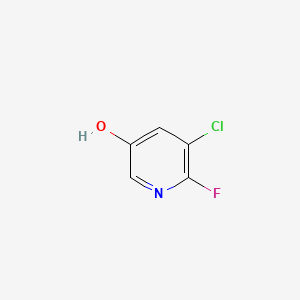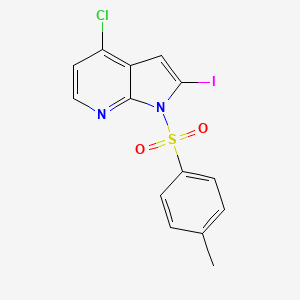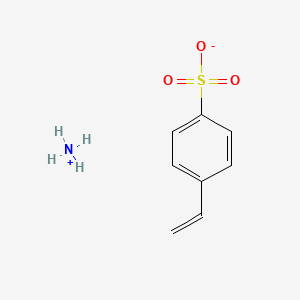
9-(3,5-Dibromphenyl)-9H-Carbazol
Übersicht
Beschreibung
9-(3,5-Dibromophenyl)-9h-carbazole is a chemical compound with the molecular formula C18H11Br2N and a molecular weight of 401.10 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of 9-(3,5-Dibromophenyl)-9h-carbazole consists of a carbazole unit substituted with a 3,5-dibromophenyl group . Carbazole is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring.Physical and Chemical Properties Analysis
9-(3,5-Dibromophenyl)-9h-carbazole is a solid at 20 degrees Celsius . . The melting point ranges from 171.0 to 178.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Organische Halbleiter-Bausteine
9-(3,5-Dibromphenyl)-9H-Carbazol: dient als Baustein bei der Entwicklung von organischen Halbleitern . Seine molekulare Struktur ermöglicht die Schaffung von Materialien mit wünschenswerten elektronischen Eigenschaften, wie z. B. Ladungstransport, die für organische Leuchtdioden (OLEDs) und organische Photovoltaikzellen (OPVs) unerlässlich sind.
Antikrebsaktivität
Mit 3,5-Dibromphenyl-Gruppen funktionalisierte Verbindungen, wie unsere Zielverbindung, haben eine potente Aktivität gegen bestimmte Krebszelllinien gezeigt . So haben sich beispielsweise Goldkomplexe mit 3,5-Dibromphenyl-Liganden bei niedrigen mikromolaren Konzentrationen als wirksam gegen Ovarialkrebszellen erwiesen, was einen vielversprechenden Weg für die Entwicklung von Chemotherapeutika eröffnet.
Antimikrobielle Anwendungen
Derivate von This compound wurden auf ihre antibakterielle und antifungale Aktivität untersucht . Diese Verbindungen haben sich gegen verschiedene Stämme von Bakterien und Pilzen als wirksam erwiesen, was auf ihr Potenzial für die Entwicklung neuer antimikrobieller Mittel hindeutet.
Supramolekulare Chemie
Die 3,5-Dibromphenyl-Einheit in This compound kann an supramolekularen Wechselwirkungen teilnehmen, wie z. B. Halogenbindung und π-Stapelung . Diese Wechselwirkungen sind wertvoll für die Konstruktion neuer Materialien und molekularer Erkennungsprozesse, die in der Nanotechnologie und Katalyse von grundlegender Bedeutung sind.
Materialwissenschaftliche Forschung
In der Materialwissenschaft wird This compound aufgrund seiner einzigartigen physikalischen Eigenschaften wie eines hohen Schmelzpunkts und einer Festkörperstabilität eingesetzt . Diese Eigenschaften machen es geeignet für die Herstellung von fortschrittlichen Materialien mit spezifischen thermischen und mechanischen Eigenschaften.
Forschung an kleinen Molekülhalbleitern
Als kleiner Molekülhalbleiter trägt This compound zur Forschung und Entwicklung kompakter und effizienter elektronischer Geräte bei . Seine halbleitenden Eigenschaften sind entscheidend für die Miniaturisierung von Komponenten bei gleichzeitiger Leistungserhaltung.
Studium der photophysikalischen Eigenschaften
Die photophysikalischen Eigenschaften von This compound sind von Interesse für die Untersuchung von Licht-Materie-Wechselwirkungen . Das Verständnis dieser Wechselwirkungen kann zu Fortschritten in Bereichen wie Photonik und Optoelektronik führen.
Chemische Synthese und Katalyse
Schließlich kann This compound in katalytischen Systemen als Ligand fungieren . Seine Fähigkeit, sich an Metalle zu koordinieren und Reaktionswege zu beeinflussen, ist wertvoll in der synthetischen Chemie, wo es zur Entwicklung effizienterer und selektiverer Katalysatoren beitragen kann.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(3,5-dibromophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N/c19-12-9-13(20)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHXRBIAIVNCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627453 | |
| Record name | 9-(3,5-Dibromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750573-26-3 | |
| Record name | 9-(3,5-Dibromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(3,5-Dibromophenyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



